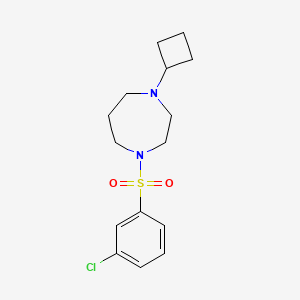

1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((3-Chlorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane” is a complex organic molecule. It is a derivative of piperazine, a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring . The molecule also contains a sulfonyl group attached to a 3-chlorophenyl group .

Synthesis Analysis

There are several synthetic routes for similar compounds. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The synthesis of related compounds often involves the use of strong Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a 1,4-diazepane ring, a seven-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms is a sulfonyl group, which is in turn attached to a 3-chlorophenyl group . The other nitrogen atom is attached to a cyclobutyl group.Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, piperazine derivatives can undergo reactions such as cyclization with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the sulfonyl group could influence its solubility in different solvents . The presence of the 1,4-diazepane ring and the cyclobutyl group could also affect its chemical reactivity .Aplicaciones Científicas De Investigación

- BZP is a central nervous system stimulant with approximately 10% of the potency of d-amphetamine . Researchers have investigated its effects on neurotransmitter systems, receptor binding, and neuronal activity. Understanding BZP’s mechanism of action can provide insights into CNS disorders and potential therapeutic interventions.

- BZP is commonly found in illicit “party pills” and synthetic stimulants. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are used for its detection and quantification . Researchers focus on developing robust techniques to identify BZP in seized materials.

- Researchers have explored the synthesis of novel compounds containing a sulfonamide fragment, similar to BZP . Investigating BZP analogs may reveal potential antiviral properties or other biological activities.

- Virtual libraries of [1,2,4]triazolo[4,3-a]pyridines, including BZP derivatives, have been designed for antimalarial drug development . These compounds may exhibit promising activity against Plasmodium parasites.

Neuropharmacology and Central Nervous System (CNS) Research

Designer Drug and Forensic Analysis

Antiviral Drug Development

Malaria Research

Direcciones Futuras

The future directions for research on this compound could be diverse. Given its complex structure and the potential for a wide range of chemical reactions, it could be of interest in the fields of organic synthesis, medicinal chemistry, and materials science . Further studies could also explore its potential biological activities and mechanisms of action .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2S/c16-13-4-1-7-15(12-13)21(19,20)18-9-3-8-17(10-11-18)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGSQVPJSKUIPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)

![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)

![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)